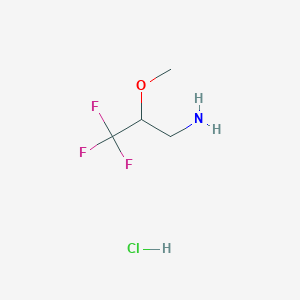

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c1-9-3(2-8)4(5,6)7;/h3H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBPDPPOCQUMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306603-48-4 | |

| Record name | 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C4H9ClF3N

- Molecular Weight : 151.57 g/mol

- CAS Number : 1306603-48-4

The trifluoromethyl group and the methoxy group in the structure contribute to its unique chemical reactivity and biological properties.

The biological activity of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine transporter releasing agent, which can influence the levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism may underlie its potential therapeutic effects in mood disorders and other neuropsychiatric conditions.

Pharmacological Effects

Research indicates that compounds similar to 3,3,3-Trifluoro-2-methoxypropan-1-amine have shown various pharmacological effects:

Study 1: Stimulant Properties

A study conducted on the stimulant properties of various methcathinone analogs, including 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride, demonstrated significant increases in locomotor activity in rodents. The results suggested that the compound may act similarly to traditional stimulants by enhancing dopaminergic signaling pathways.

Study 2: Antidepressant Potential

In another investigation focused on the antidepressant-like effects of synthetic amines, 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride was found to significantly increase serotonin levels in brain regions associated with mood regulation. This effect was comparable to established antidepressants, indicating its potential as a therapeutic agent for depression.

Toxicity and Safety Profile

While preliminary studies suggest promising biological activities, it is crucial to assess the safety profile of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride. Toxicological evaluations are necessary to determine any adverse effects or potential for abuse associated with this compound.

Scientific Research Applications

Pharmaceutical Development

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is being explored for its potential use in drug formulation and development. Its unique trifluoromethyl group can enhance the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability.

Case Study: Antidepressant Properties

Recent studies have investigated the antidepressant potential of compounds similar to 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride. Research indicates that fluorinated amines can exhibit increased activity at serotonin receptors, which are crucial for mood regulation .

Agrochemical Applications

The compound's ability to modify biological pathways makes it relevant in agrochemical formulations. Fluorinated compounds often display increased potency against pests and diseases.

Data Table: Comparison of Fluorinated vs Non-Fluorinated Agrochemicals

| Compound Type | Activity Level | Stability | Environmental Impact |

|---|---|---|---|

| Fluorinated | High | High | Moderate |

| Non-Fluorinated | Moderate | Low | High |

This table illustrates the advantages of using fluorinated compounds like 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in agricultural applications.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials due to its unique electronic properties. It can be incorporated into polymers to enhance their thermal and mechanical stability.

Case Study: Polymer Blends

Research has shown that incorporating trifluoromethylated amines into polymer matrices can significantly improve their thermal resistance and mechanical strength . This is particularly useful in developing materials for high-performance applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amine Derivatives

The compound is compared to other fluorinated hydrochlorides with variations in substituents, fluorine count, and backbone structure. Key comparisons include:

Key Findings :

- Trifluoropropan-1-amine HCl (CAS 2968-33-4) shares the trifluoro motif but lacks the methoxy group, resulting in lower molecular weight (149.54 vs. 169.57 g/mol) and distinct physicochemical properties, such as a boiling point of 30.6°C and melting point of 222–223°C .

- 3,3-Difluoropropan-1-amine HCl exhibits reduced fluorine content, which may diminish electron-withdrawing effects and alter solubility or reactivity.

Substituted Aromatic Analogs

Compounds with aromatic or heterocyclic substituents demonstrate enhanced structural complexity:

Key Findings :

- The thiophene-containing compound (CAS 1820736-32-0) incorporates a sulfur atom, which may influence electronic properties or metabolic stability .

Methoxy Group Impact

The methoxy group in 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl distinguishes it from non-oxygenated analogs:

- Solubility : The polar methoxy group likely increases water solubility compared to purely hydrocarbon analogs (e.g., CAS 2968-33-4).

- Reactivity : Methoxy’s electron-donating nature may counterbalance the electron-withdrawing trifluoromethyl group, altering acidity (pKa) or stability in synthesis.

Physicochemical and Toxicological Notes

- Physical Properties : Data gaps exist for the target compound, but analogs suggest trends. For example, trifluoropropan-1-amine HCl (CAS 2968-33-4) has a high melting point (>220°C), implying crystalline stability .

- Toxicology: Limited data for fluorinated amines ( warns of understudied toxicology). In contrast, 1,2,3-Trichloropropane () is well-documented as toxic, highlighting the need for caution with halogenated amines.

Q & A

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 212.05). X-ray crystallography resolves stereochemistry, particularly the configuration at the chiral 2-methoxy carbon. Purity is validated via reverse-phase HPLC (e.g., 90:10 water:acetonitrile, 1 mL/min flow rate) with UV detection at 254 nm. Residual solvents (e.g., DMF) are quantified using GC-MS headspace analysis .

Advanced Research Questions

Q. How do conflicting reports on the compound’s binding affinity to serotonin transporters (SERT) arise, and how can these discrepancies be resolved?

- Methodological Answer : Contradictions may stem from assay variations (e.g., radioligand vs. fluorescence polarization). Standardize assays using H-paroxetine binding in HEK293 cells expressing human SERT. Control for membrane potential and Na/Cl ion concentrations, which modulate binding. Competitive binding curves (IC) should be normalized to reference inhibitors (e.g., fluoxetine). Molecular dynamics simulations (Amber force field) predict interactions between the trifluoro group and SERT hydrophobic pockets .

Q. What strategies mitigate enantiomeric interference in pharmacological studies of the chiral 2-methoxy carbon?

- Methodological Answer : Chiral separation via HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (hexane:isopropanol 85:15) isolates enantiomers. Enantiopurity (>99% ee) is verified by circular dichroism. Pharmacokinetic studies in rodent models compare each enantiomer’s bioavailability and brain penetration. Docking studies (AutoDock Vina) correlate enantiomer-specific binding modes with in vitro activity .

Q. How can researchers design stability-indicating methods to detect degradation products under accelerated storage conditions?

- Methodological Answer : Subject the compound to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) stress. Degradation products are profiled using UPLC-QTOF-MS with a BEH C18 column (1.7 µm). Forced degradation reveals primary degradants (e.g., demethylated or defluorinated species). Method validation follows ICH Q2(R1) guidelines for specificity, linearity (R >0.999), and LOQ (<0.1%) .

Mechanistic and Functional Studies

Q. What in vitro models best elucidate the compound’s role in modulating neurotransmitter reuptake?

- Methodological Answer : Use synaptosomal preparations from rat cortex to assess H-dopamine/serotonin reuptake inhibition. Compare IC values across monoamine transporters (SERT, DAT, NET) to determine selectivity. Patch-clamp electrophysiology in transfected CHO cells quantifies ion currents linked to transporter conformational changes. CRISPR-edited SERT mutants (e.g., Tyr95Ala) test hypothesized binding residues .

Q. How does the methoxy group’s electronic effects influence the compound’s pharmacokinetic profile?

- Methodological Answer : Replace the methoxy group with -OH or -H to synthesize analogs. Compare logD (shake-flask method) and plasma protein binding (ultrafiltration LC-MS/MS). In situ intestinal perfusion models in rats measure absorption differences. CYP450 inhibition assays (e.g., CYP2D6 luminescent) assess metabolic liability. QSAR models (Molinspiration) correlate substituent electronegativity with clearance rates .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others indicate neurotoxicity at similar concentrations?

- Methodological Answer : Toxicity may arise from off-target NMDA receptor activation. Use primary neuronal cultures to compare cell viability (MTT assay) and calcium imaging (Fluo-4 AM). Check for batch-dependent impurities (e.g., residual metal catalysts) via ICP-MS. Dose-response studies in transgenic mice (e.g., APP/PS1 for Alzheimer’s models) clarify context-dependent effects. Meta-analysis of RNA-seq data identifies pathways (e.g., oxidative stress) linked to divergent outcomes .

Experimental Design Considerations

Q. What in vivo experimental designs control for the compound’s potential off-target effects on lipid metabolism?

- Methodological Answer : Include pair-fed control groups in rodent studies to distinguish compound effects from appetite changes. Serum lipidomics (LC-MS) profiles triglycerides, LDL, and HDL pre/post-treatment. Knockout mice (e.g., PPARα) test receptor-mediated mechanisms. Subchronic toxicity studies (28-day OECD 407) with histopathology of liver/adipose tissue are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.